molecular formula C8H12N2O B3179808 2-(Dimethylamino)-6-methylpyridin-4-ol CAS No. 65735-56-0

2-(Dimethylamino)-6-methylpyridin-4-ol

Cat. No.: B3179808
CAS No.: 65735-56-0
M. Wt: 152.19 g/mol
InChI Key: VVJAXZNHYKVRJV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methylpyridin-4-ol is an organic compound with a pyridine ring substituted with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol typically involves the reaction of 2-chloro-6-methylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the dimethylamino group. The resulting intermediate is then subjected to hydrolysis to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methylpyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-6-methylpyridin-4-one.

    Reduction: 2-(Dimethylamino)-6-methylpyridin-4-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-methylpyridin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methylpyridin-4-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Similar structure but lacks the methyl and hydroxyl groups.

    6-Methylpyridin-4-ol: Similar structure but lacks the dimethylamino group.

    4-Dimethylaminopyridine: Similar structure but lacks the methyl group.

Uniqueness

2-(Dimethylamino)-6-methylpyridin-4-ol is unique due to the presence of all three substituents (dimethylamino, methyl, and hydroxyl groups) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(dimethylamino)-6-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(11)5-8(9-6)10(2)3/h4-5H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJAXZNHYKVRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 2
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 3
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 4
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 5
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 6
2-(Dimethylamino)-6-methylpyridin-4-ol

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